4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
Overview
Description
4-Amino-N-(2-methoxyphenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of applications in various fields including medicinal chemistry. The specific interest in this compound and its derivatives stems from their structural features and the potential for diverse biological activities.
Synthesis Analysis
The synthesis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide and its derivatives can involve multiple steps including the sulfonation of aromatic compounds, the introduction of the methoxy group, and the incorporation of the amino function. Specific methods may vary depending on the target structure and desired substituents. For example, Gao et al. (2014) demonstrated a high-yield synthesis method for a related sulfonamide compound, emphasizing the efficiency of their synthesis strategy for potential radioligands (Gao et al., 2014).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide, is characterized by crystallography and spectroscopy techniques. Rodrigues et al. (2015) described the crystal structures of related compounds, highlighting the importance of supramolecular interactions in defining the overall architecture (Rodrigues et al., 2015).
Scientific Research Applications
1. Specific Scientific Field The research involving “4-Amino-N-(2-methoxyphenyl)benzenesulfonamide” falls under the field of Crystallography .
3. Methods of Application or Experimental Procedures The compound was synthesized and characterized physiochemically by CHNS, MS, FT-IR, 1H NMR, 13C NMR, PXRD, and TG methods . Crystal structures were determined by SC-XRD . The conformational and noncovalent interaction properties were examined by both experimental and theoretical (HS, MEPS, NBO, dimerization energy, QTAIM) methods .
4. Results or Outcomes Obtained The research revealed the conformational flexibility of the bridge connecting two phenyl rings . The packing architecture and hydrogen bond networks were described by graph set notation . Hirshfeld surface analysis revealed regions of stronger contacts and allowed the researchers to indicate the relative contributions of different noncovalent contacts in the crystal packing . MEPS calculations helped to distinguish the electron-rich and electron-poor regions and to find the best H-bond donors and acceptors . The use of the QTAIM method enabled the researchers to explain the influence of functional groups and molecular arrangement on the strength of noncovalent interactions in the crystals and overall packing efficiency .
Safety And Hazards
- Toxicity : As with any sulfonamide, caution should be exercised due to potential toxicity.
- Handling : Proper protective equipment (gloves, goggles) is recommended during handling.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research on 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide should focus on:
- Biological Activity : Investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
4-amino-N-(2-methoxyphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXWZQQQBVBPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342176 | |
Record name | 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(2-methoxyphenyl)benzenesulfonamide | |
CAS RN |
19837-84-4 | |
Record name | 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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